molecular formula C13H6F3NO4 B2979815 5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate CAS No. 219689-91-5

5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate

Cat. No.: B2979815
CAS No.: 219689-91-5
M. Wt: 297.189
InChI Key: VHFDBSYDHBQTIQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate is an organic compound with the molecular formula C13H6F3NO4 It is a derivative of benzoic acid and is characterized by the presence of fluorine and nitro groups on its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate typically involves the esterification of 5-fluoro-2-nitrophenol with 2,6-difluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-fluoro-2-nitrophenol and 2,6-difluorobenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.

    Reduction: 5-Fluoro-2-aminophenyl 2,6-difluorobenzoate.

    Hydrolysis: 5-Fluoro-2-nitrophenol and 2,6-difluorobenzoic acid.

Scientific Research Applications

5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester bond can undergo hydrolysis. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially affecting its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-nitrophenol: A precursor in the synthesis of 5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate.

    2,6-Difluorobenzoic acid: Another precursor used in the synthesis.

    5-Fluoro-2-nitroaniline: Similar in structure but with an amino group instead of an ester bond.

Uniqueness

This compound is unique due to the combination of fluorine and nitro groups on its phenyl ring, which imparts distinct chemical properties. The presence of multiple fluorine atoms enhances its stability and potential for use in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl) 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO4/c14-7-4-5-10(17(19)20)11(6-7)21-13(18)12-8(15)2-1-3-9(12)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFDBSYDHBQTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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